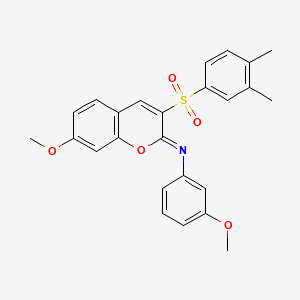

7-Amino-4-methyl-3,4-dihydroquinoxalin-2(1H)-one dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

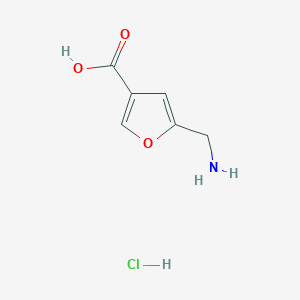

7-Amino-4-methyl-3,4-dihydroquinoxalin-2(1H)-one dihydrochloride is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of quinoxaline, which is a heterocyclic compound that contains a ring structure with two nitrogen atoms. The addition of an amino group and a methyl group to the quinoxaline ring structure gives rise to 7-Amino-4-methyl-3,4-dihydroquinoxalin-2(1H)-one dihydrochloride.

Applications De Recherche Scientifique

Anticancer Potential

7-Amino-4-methyl-3,4-dihydroquinoxalin-2(1H)-one dihydrochloride exhibits promising applications in cancer research. A closely related compound, 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, has shown significant anti-tumor properties. In studies, this compound inhibited tumor growth in mice and exhibited high antiproliferative activity in human tumor cell lines. It works by inhibiting tumor cell proliferation, inducing apoptosis, and disrupting tumor vasculature, classifying it as a novel class of tubulin-binding tumor-vascular disrupting agents (Cui et al., 2017).

Synthesis and Chemical Transformations

The synthesis of quinoxalinones, such as 7-Amino-4-methyl-3,4-dihydroquinoxalin-2(1H)-one dihydrochloride, involves reactions with o-phenylenediamines. For example, the reaction of N-monosubstituted o-phenylenediamines with dimethyl acetylenedicarboxylate forms 1-substituted 3-(ethoxycarbonylmethylene)-3,4-dihydroquinoxalin-2(1H)-ones. These reactions are significant for producing various derivatives with potential applications in pharmaceuticals and materials science (Suschitzky, Wakefield, & Whittaker, 1975).

Antimicrobial Properties

Quinoxaline derivatives, such as those derived from 7-Amino-4-methyl-3,4-dihydroquinoxalin-2(1H)-one, have been studied for their antimicrobial properties. Research shows that modifying quinoxaline compounds can yield new substances with optimized antimicrobial activity. These compounds are particularly interesting in the context of developing novel antibiotics and antifungal agents (Singh, Kumar Deivedi, Hashim, & Singhal, 2010).

Neuroscience and Pharmacology

Quinoxaline derivatives are explored for their potential in neuroscience and pharmacology. They are investigated as antagonists for the glycine site of the NMDA receptor, which plays a critical role in neural signaling and plasticity. This research is important for understanding brain function and developing treatments for neurological disorders (Cai et al., 1997).

Propriétés

IUPAC Name |

7-amino-4-methyl-1,3-dihydroquinoxalin-2-one;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O.2ClH/c1-12-5-9(13)11-7-4-6(10)2-3-8(7)12;;/h2-4H,5,10H2,1H3,(H,11,13);2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKGWFQCUQDOOKY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(=O)NC2=C1C=CC(=C2)N.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13Cl2N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,7-Dichloro-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2367738.png)

![N-[(1-Thiophen-3-ylcyclopropyl)methyl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2367739.png)

![N-[(1-Ethoxycyclopentyl)methyl]but-2-ynamide](/img/structure/B2367744.png)

![7-(Benzylsulfanyl)-2,4-bis(trifluoromethyl)[1,8]naphthyridine](/img/structure/B2367748.png)

![2-({3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2367749.png)

![methyl (2E)-3-anilino-2-[(4-fluorophenyl)sulfonyl]acrylate](/img/structure/B2367751.png)

![Ethyl 3-({[3-(trifluoromethyl)phenyl]amino}sulfonyl)-1-benzothiophene-2-carboxylate](/img/structure/B2367758.png)

![N-[(1R*,4R*)-4-Aminocyclohexyl]-2-(dimethylamino)acetamide dihydrochloride](/img/structure/B2367759.png)